molecular formula C16H9ClO6S B2854419 3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylic acid CAS No. 895652-39-8

3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylic acid

Cat. No. B2854419
CAS RN: 895652-39-8
M. Wt: 364.75
InChI Key: HFVKNNFYEGSRPH-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylic acid, also known as CCOC, is a synthetic compound that has been widely studied for its potential applications in scientific research. CCOC belongs to the class of chromene derivatives and has been shown to possess a wide range of biochemical and physiological effects, making it a promising candidate for various research studies.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

It is known that similar compounds can bind with high affinity to multiple receptors , which could lead to a variety of biochemical changes.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways.

Result of Action

Similar compounds have been found to possess various biological activities , suggesting that the compound could have diverse molecular and cellular effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylic acid is its ability to inhibit the growth of cancer cells without affecting normal cells. This selectivity makes this compound a promising candidate for cancer treatment. Additionally, this compound has been shown to possess a wide range of biochemical and physiological effects, making it a versatile tool for various research studies.
However, there are some limitations to the use of this compound in lab experiments. One of the major limitations is its solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylic acid. One area of research is the development of more efficient synthesis methods for this compound, which could improve its accessibility for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research. Finally, more studies are needed to investigate the potential side effects of this compound and its safety for use in humans.

Synthesis Methods

The synthesis of 3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylic acid involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-acetyl-4-hydroxychromen-2-one in the presence of a base such as pyridine. The resulting product is then treated with potassium hydroxide to obtain this compound in high yields. This method of synthesis has been reported in various research articles and has been shown to be a reliable and efficient way of producing this compound.

Scientific Research Applications

3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylic acid has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of cancer treatment. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This inhibition is thought to occur through the induction of apoptosis, which is a programmed cell death mechanism.

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-2-oxochromene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClO6S/c17-11-2-4-12(5-3-11)24(21,22)14-8-10-7-9(15(18)19)1-6-13(10)23-16(14)20/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVKNNFYEGSRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)C(=O)O)OC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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